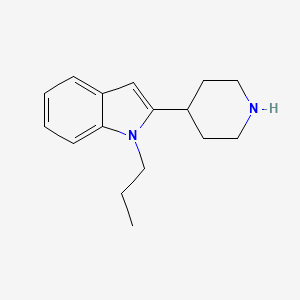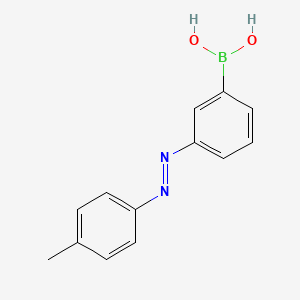
4-Chloro-7-phenylquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 4-Chloro-7-phénylquinazoline est un dérivé de la quinazoline, un composé hétérocyclique qui a suscité un intérêt considérable en raison de ses diverses activités biologiques et pharmacologiques. Les dérivés de la quinazoline sont connus pour leur large éventail d'applications en chimie médicinale, notamment leurs propriétés anticancéreuses, antibactériennes et anti-inflammatoires .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de la 4-Chloro-7-phénylquinazoline implique généralement la réaction du 2-aminobenzonitrile avec le benzaldéhyde en présence d'un catalyseur. La réaction se déroule par un processus de cyclisation pour former le cycle quinazolinique. L'étape de chloration est ensuite réalisée à l'aide de chlorure de thionyle ou d'oxychlorure de phosphore pour introduire l'atome de chlore en position 4 .
Méthodes de production industrielle : La production industrielle de la 4-Chloro-7-phénylquinazoline suit des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de conditions réactionnelles optimisées garantit un rendement élevé et une pureté élevée du produit final .
Analyse Des Réactions Chimiques
Types de réactions : La 4-Chloro-7-phénylquinazoline subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des N-oxydes de quinazoline.
Réduction : Les réactions de réduction peuvent convertir le cycle quinazolinique en dérivés dihydroquinazoliniques.
Substitution : Les réactions de substitution nucléophile peuvent remplacer l'atome de chlore par d'autres groupes fonctionnels
Réactifs et conditions courants :
Oxydation : Peroxyde d'hydrogène ou acide m-chloroperbenzoïque (m-CPBA) dans des conditions douces.
Réduction : Borohydrure de sodium (NaBH4) ou hydrure de lithium et d'aluminium (LiAlH4) dans des solvants anhydres.
Substitution : Méthylate de sodium (NaOMe) ou tert-butylate de potassium (KOtBu) dans des solvants aprotiques polaires
Principaux produits :
- N-oxydes de quinazoline
- Dérivés dihydroquinazoliniques
- Dérivés de quinazoline substitués
4. Applications de la recherche scientifique
Chimie : Utilisé comme élément de base pour la synthèse de dérivés de quinazoline plus complexes.
Biologie : Étudié pour son rôle dans l'inhibition d'enzymes et de voies spécifiques dans les systèmes biologiques.
Médecine : Exploré pour ses propriétés anticancéreuses, en particulier pour cibler des lignées cellulaires cancéreuses spécifiques.
Industrie : Utilisé dans le développement d'agrochimiques et de produits pharmaceutiques
5. Mécanisme d'action
Le mécanisme d'action de la 4-Chloro-7-phénylquinazoline implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. Il a été démontré qu'elle inhibe l'activité de certaines kinases, qui jouent un rôle crucial dans les voies de signalisation cellulaire. Cette inhibition peut conduire à la suppression de la prolifération des cellules cancéreuses et à l'induction de l'apoptose .
Composés similaires :
- 2-Phénylquinazoline
- 4-Méthyl-2-phénylquinazoline
- 4-Styrylquinazoline
Comparaison : La 4-Chloro-7-phénylquinazoline est unique en raison de la présence de l'atome de chlore en position 4, ce qui améliore son activité biologique et sa spécificité par rapport aux autres dérivés de la quinazoline. Cette modification structurale permet une meilleure interaction avec les cibles moléculaires et des propriétés pharmacocinétiques améliorées .
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its role in inhibiting specific enzymes and pathways in biological systems.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of 4-Chloro-7-phenylquinazoline involves its interaction with molecular targets such as enzymes and receptors. It has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the suppression of cancer cell proliferation and induction of apoptosis .
Comparaison Avec Des Composés Similaires
- 2-Phenylquinazoline
- 4-Methyl-2-phenylquinazoline
- 4-Styrylquinazoline
Comparison: 4-Chloro-7-phenylquinazoline is unique due to the presence of the chlorine atom at the 4-position, which enhances its biological activity and specificity compared to other quinazoline derivatives. This structural modification allows for better interaction with molecular targets and improved pharmacokinetic properties .
Propriétés
Formule moléculaire |
C14H9ClN2 |
|---|---|
Poids moléculaire |
240.69 g/mol |
Nom IUPAC |
4-chloro-7-phenylquinazoline |
InChI |
InChI=1S/C14H9ClN2/c15-14-12-7-6-11(8-13(12)16-9-17-14)10-4-2-1-3-5-10/h1-9H |
Clé InChI |
ZBGDLLYHQVSMOY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC3=C(C=C2)C(=NC=N3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Benzyl-2-chloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11868417.png)

![2-(1-Methyl-2,4-dioxo-1,3,7-triazaspiro[4.5]decan-3-yl)acetic acid](/img/structure/B11868438.png)
![7-(5-Ethynylpyridin-3-yl)-1-methyl-1,7-diazaspiro[4.4]nonane](/img/structure/B11868459.png)




![3-(2-Methoxyphenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B11868480.png)




